Nuarimol (CAS: 63284-71-9) is a pyrimidine-based sterol biosynthesis inhibitor (SBI) that functions by targeting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). Structurally defined by its 2-chloro-4'-fluoro-benzhydryl alcohol core, it serves as a highly specific systemic fungicide and an essential analytical reference standard in agrochemical research . In procurement and formulation contexts, Nuarimol is valued for its distinct physicochemical profile—exhibiting a water solubility of 26 mg/L at 25 °C and a melting point of 126 °C—which makes it uniquely suited for systemic seed treatments and comparative enzymatic inhibition assays .
Substituting Nuarimol with closely related pyrimidines (such as Fenarimol) or broader in-class triazole SBIs (such as Propiconazole) fundamentally alters both systemic uptake and downstream process compatibility. For example, while triazole fungicides can severely disrupt downstream yeast fermentation processes when present as trace residues, pyrimidine analogs like Nuarimol maintain fermentation integrity and yeast viability [1]. Furthermore, substituting Nuarimol with non-fluorinated analogs alters the specific halogen-bonding dynamics within the CYP51 active site, directly impacting its enantioselective binding affinity and its efficacy as a systemic chemical probe [2].
When agricultural products are destined for fermentation, fungicide residues can critically impact yeast performance. In a comparative study of primary lager beer fermentation, wort spiked with 1 mg/L of Nuarimol yielded a final alcohol content of 5.2%, closely matching the 5.5% of the untreated blank. In stark contrast, substitution with the triazole Propiconazole caused stuck fermentation after four days, yielding only 1.4% alcohol [1].
| Evidence Dimension | Final alcohol content after primary fermentation (1 mg/L residue) |
| Target Compound Data | Nuarimol (5.2% alcohol yield) |
| Comparator Or Baseline | Propiconazole (1.4% alcohol yield) |
| Quantified Difference | Nuarimol yielded 3.7x higher alcohol content than Propiconazole, avoiding stuck fermentation. |
| Conditions | Primary fermentation of young lager beer, 1 mg/L fungicide residue in pitching wort. |
For procurement in agricultural sectors tied to brewing, malting, or viticulture, Nuarimol guarantees that trace residues will not catastrophically disrupt downstream yeast fermentation.
Nuarimol exhibits distinct enantioselective binding properties within the CYP51 active site. Computational docking and bioactivity assays demonstrate that R-(+)-Nuarimol achieves a superior binding energy of -7.42 kcal/mol compared to -7.36 kcal/mol for S-(-)-Nuarimol. This difference is driven by the R-enantiomer's ability to form specific halogen bonds with Cys-470 and hydrogen bonds with Tyr-137 and His-468, leading to significantly higher inhibition of ergosterol biosynthesis in target pathogens [1].
| Evidence Dimension | CYP51 Molecular Docking Binding Energy |
| Target Compound Data | R-(+)-Nuarimol (-7.42 kcal/mol) |
| Comparator Or Baseline | S-(-)-Nuarimol (-7.36 kcal/mol) |
| Quantified Difference | R-enantiomer shows stronger binding affinity (-0.06 kcal/mol difference) with additional halogen bonding. |
| Conditions | Homology modeling and molecular docking with fungal CYP51. |
Buyers sourcing Nuarimol for high-precision enzymatic assays or structural biology must consider enantiopurity, as the R-enantiomer drives the primary inhibitory activity.
Nuarimol demonstrates highly specific cross-kingdom selectivity when used as an inhibitor of gibberellin biosynthesis. In comparative assays, Nuarimol effectively inhibited fungal ent-kaurene oxidation and growth in Gibberella fujikuroi at low concentrations, whereas it was significantly less effective at inhibiting the equivalent pathways in higher plants. This is the exact opposite structure-activity relationship compared to plant-growth regulators like Ancymidol, which strongly inhibit plant systems but are weak against the fungal enzyme [1].
| Evidence Dimension | Selectivity for fungal vs. plant ent-kaurene oxidase |
| Target Compound Data | Nuarimol (Highly effective against fungal enzyme, weak against plant enzyme) |
| Comparator Or Baseline | Ancymidol (Highly effective against plant enzyme, weak against fungal enzyme) |
| Quantified Difference | Opposite structure-activity relationship demonstrating distinct molecular target selectivity. |
| Conditions | Gibberella fujikuroi fungal cultures vs. higher plant tissue assays. |
Establishes Nuarimol as a highly selective chemical probe for researchers needing to isolate fungal gibberellin pathways without disrupting host plant physiology.
Procured for GC-MS/MS and LC-MS/MS testing to accurately quantify pyrimidine fungicide residues in food commodities, particularly to differentiate Nuarimol from Fenarimol in regulatory compliance assays.
Selected for agricultural applications (e.g., malting barley, hops, or grapes) where preventing stuck primary fermentation in downstream brewing or winemaking is a strict process requirement, avoiding the pitfalls of triazole substitutes [1].
Utilized in seed coating formulations where its specific water solubility (26 mg/L) and systemic mobility provide early-season protection, differentiating it from strictly foliar alternatives .
Used in advanced biochemical assays to study enantioselective halogen bonding and hydrophobic interactions within the 14α-demethylase active site, leveraging the distinct binding profile of its R-enantiomer [2].
Irritant